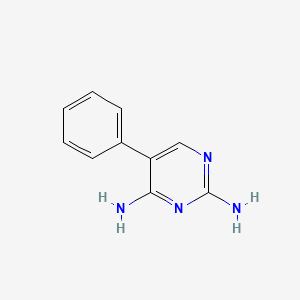

5-Phenylpyrimidine-2,4-diamine

概要

説明

5-Phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with amino groups at positions 2 and 4, and a phenyl group at position 5

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-phenylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 2,4-diamino-5-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

化学反応の分析

Substitution Reactions

The amino groups at C2 and C4 undergo nucleophilic substitution:

-

Alkylation :

Reaction with methyl iodide or dimethyl sulfate in basic conditions introduces methyl groups to the amino nitrogens, forming derivatives like N4,N4-dimethyl-5-phenylpyrimidine-2,4-diamine . -

Acylation :

Acryloyl chloride reacts with the amino groups to form acrylamide derivatives, enhancing solubility for biological assays.

Cyclization and Heterocycle Formation

5-Phenylpyrimidine-2,4-diamine participates in cyclization to form fused heterocycles:

-

Pyrimido[4,5-d]pyrimidines :

Heating with ethyl 2,4-dichloropyrimidine-5-carboxylate followed by arylamine substitution yields bicyclic systems with anti-cancer activity .

Key Conditions :

Biological Activity and Mechanism

Derivatives of this compound exhibit enzyme inhibition:

| Target Enzyme | Inhibitor Example | Activity (Ki) | Source |

|---|---|---|---|

| Plasmodium DHFR | 5-[(Phenethylamino)methyl] derivatives | 1.3–243 nM | |

| CDK2/CDK9 | N4,N4-dimethyl derivatives | IC₅₀: 10–50 nM |

-

Mechanism : Competitive inhibition via hydrogen bonding with catalytic residues (e.g., Asp86 in PfDHFR) .

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Reaction Type | Optimal Conditions | Yield |

|---|---|---|

| Schiff base formation | Glacial acetic acid, 2 h reflux | 75–85% |

| Nitro reduction | Zn/CuSO₄, H₂O, 3 h stirring | 68% |

| Cyclization | 130°C, acid catalyst, 4 h | 60–70% |

科学的研究の応用

Biochemical Properties

5-Phenylpyrimidine-2,4-diamine is primarily recognized for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. This cofactor is essential for nucleotide and amino acid synthesis, making the compound vital in cellular processes such as DNA replication and repair . The inhibition of DHFR by this compound can significantly affect rapidly dividing cells, including cancer cells and certain bacteria.

Medicinal Chemistry

This compound has been investigated as a potential anti-tubercular agent. Studies have shown that derivatives of this compound can selectively inhibit Mycobacterium tuberculosis DHFR while having minimal effects on human DHFR . This selectivity is crucial in minimizing side effects during treatment.

Cancer Therapy

Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases involved in cancer progression. Specifically, compounds targeting TAM (Tyro3, Axl, and Mer) receptors have shown promise in inhibiting tumor growth and metastasis . The ability to selectively inhibit these kinases suggests a pathway for developing targeted cancer therapies.

Antimicrobial Research

The compound has been evaluated for its inhibitory activity against Plasmodium falciparum DHFR. In vitro studies demonstrated promising results against both wild-type and mutant strains of the enzyme, indicating potential applications in treating malaria .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced biological activities.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on synthesizing a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines assessed their inhibitory effects on Plasmodium falciparum DHFR. The compounds showed varying degrees of potency with IC50 values ranging from 1.3 to 243 nM against wild-type strains . This research underscores the potential for developing new antimalarial drugs based on this scaffold.

Case Study 2: Targeting Cancer Kinases

Another study designed derivatives of this compound to act as inhibitors of TAM receptors. These compounds were evaluated for their ability to inhibit proliferation in cancer cell lines. Results indicated that certain modifications enhanced binding affinity and selectivity towards cancer cells over normal cells .

作用機序

The mechanism of action of 2,4-diamino-5-phenylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as cancer cells and bacteria .

類似化合物との比較

Similar Compounds

Trimethoprim: Another dihydrofolate reductase inhibitor with a similar pyrimidine core.

Methotrexate: An anticancer drug with a folate-like structure.

Pyrimethamine: Used as an antimalarial drug

Uniqueness

5-Phenylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at position 5 enhances its binding affinity to certain enzymes, making it a valuable scaffold for drug development .

生物活性

5-Phenylpyrimidine-2,4-diamine, also known as 2,4-diamino-5-phenylpyrimidine, is a compound of significant interest due to its biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate metabolism pathway and plays a vital role in nucleotide synthesis, making this compound a candidate for therapeutic applications in cancer and infectious diseases.

This compound exhibits notable biochemical properties:

- Enzyme Inhibition : It acts primarily as an inhibitor of DHFR, which is essential for the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts DNA synthesis and cell division, particularly in rapidly dividing cells such as those found in tumors and certain pathogens.

- Cellular Effects : The compound influences cellular functions by inhibiting nucleotide synthesis, leading to impaired DNA replication and repair mechanisms. This has implications for both cancer treatment and antimicrobial strategies .

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The compound binds to the active site of DHFR, preventing its activity. This competitive inhibition is crucial for its effectiveness against various cell types .

- Impact on Metabolic Pathways : By inhibiting DHFR, it affects metabolic pathways related to folic acid metabolism, which are vital for cellular growth and proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research indicates that derivatives of this compound have shown promising results against various cancer cell lines. For instance, a series of analogues demonstrated IC50 values ranging from 0.4 to 28 μM against Plasmodium falciparum DHFR in vitro, indicating significant inhibitory activity .

- Cell Cycle Arrest : Some studies reported that treatment with these compounds led to G1-phase arrest in cancer cells, suggesting potential for use in cancer therapies aimed at halting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The presence of phenyl groups enhances its antibacterial activity compared to other derivatives .

Data Table: Biological Activity Overview

特性

IUPAC Name |

5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWRUJASRBHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171805 | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-49-3 | |

| Record name | 5-Phenyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?

A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.

Q2: How does the structure of 2,4-diamino-5-phenylpyrimidine influence its teratogenic and embryotoxic effects?

A: Research indicates that the length of the alkyl radical at the 6-position of the 2,4-diamino-5-phenylpyrimidine molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.

Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with 2,4-diamino-5-phenylpyrimidine derivatives?

A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.

Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of 2,4-diamino-5-phenylpyrimidine derivatives?

A: One research project investigated synthesizing various 2,4-diamino-5-phenylpyrimidine analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。